(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione
CAS No.: 146683-25-2
Cat. No.: VC13469339
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146683-25-2 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-1,7-dihydropyrano[3,4-c]pyridine-3,8-dione |
| Standard InChI | InChI=1S/C10H11NO4/c1-2-10(14)7-3-4-11-8(12)6(7)5-15-9(10)13/h3-4,14H,2,5H2,1H3,(H,11,12)/t10-/m0/s1 |
| Standard InChI Key | BUXBOOPDBDMDFZ-JTQLQIEISA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)NC=C2)O |
| SMILES | CCC1(C2=C(COC1=O)C(=O)NC=C2)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)NC=C2)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrano[3,4-c]pyridine core, where a pyran ring is fused to a pyridine moiety at the 3,4-positions. The (S)-configuration at the 4-ethyl-4-hydroxy substituent introduces chirality, critical for potential stereoselective interactions. Key structural parameters include:
The isomeric SMILES string confirms the (S)-stereochemistry.
Synthesis and Industrial Availability
Synthetic Pathways
The synthesis of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione typically involves multistep organic reactions. A plausible route, extrapolated from related pyranoquinoline syntheses , includes:
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Quinolinone Precursor Formation: Cyclization of ethyl acetoacetate with aniline derivatives under acidic conditions to yield 4-hydroxyquinolin-2(1H)-one intermediates.
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Vilsmeier-Haack Reaction: Formylation or acetylation at the 3-position using dimethylformamide (DMF) and phosphoryl chloride (POCl) .
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Stereoselective Alkylation: Introduction of the ethyl group via alkylation with ethyl bromide in the presence of a chiral catalyst to establish the (S)-configuration.
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The molecule’s reactivity is governed by:
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Carbonyl Groups: Susceptible to nucleophilic attack at C-3 and C-8.
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Hydroxyl Group: Participates in hydrogen bonding and esterification.
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Ethyl Substituent: Influences steric hindrance and lipophilicity.
Comparative Analysis with Pyrano[3,2-c]quinolines
Pyrano[3,4-c]pyridines differ from pyrano[3,2-c]quinolines in ring-fusion position and electronic properties:
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